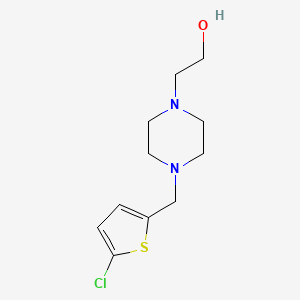
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol is a chemical compound known for its significant applications in various scientific fields. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in biochemical assays due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol typically involves the reaction of 4,5-dimethylthiazole with a suitable thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiazole derivatives.
Applications De Recherche Scientifique
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In cell viability assays, where it is used to assess the metabolic activity of cells.
Medicine: In drug development and testing, particularly for its role in cytotoxicity assays.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with cellular components. In cell viability assays, it is reduced by mitochondrial reductases in living cells to form a colored formazan product. This reduction process is indicative of the metabolic activity of the cells, making it a valuable tool in cytotoxicity testing.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT)
- Thiazolyl Blue Tetrazolium Bromide
Uniqueness
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol is unique due to its specific thioether linkage, which imparts distinct chemical properties compared to other thiazole derivatives. Its ability to undergo various chemical reactions and its application in diverse scientific fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C8H13NO2S2 |
|---|---|
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
3-[(4,5-dimethyl-1,3-thiazol-2-yl)sulfanyl]propane-1,2-diol |
InChI |
InChI=1S/C8H13NO2S2/c1-5-6(2)13-8(9-5)12-4-7(11)3-10/h7,10-11H,3-4H2,1-2H3 |
Clé InChI |
JGWPWYREUSFKMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)SCC(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14902012.png)

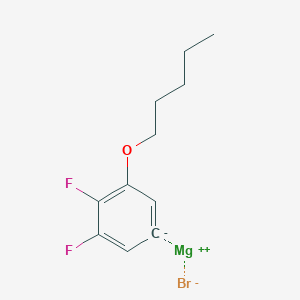
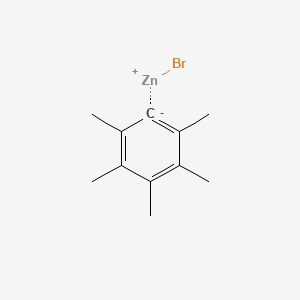
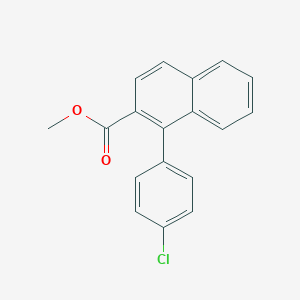
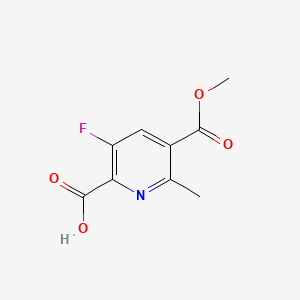

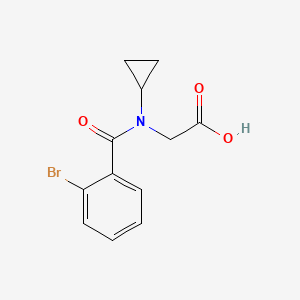
![4-[(1,5-dimethyl-4-nitropyrazol-3-yl)diazenyl]-N,N-diethylaniline](/img/structure/B14902070.png)
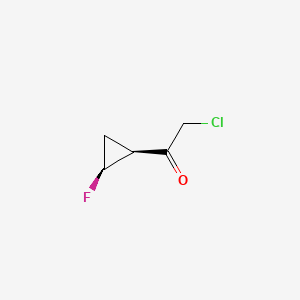
![(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B14902083.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)

